2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole rings and their subsequent attachment to the pyrimidine core. The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings or the pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while nucleophilic substitution could introduce various functional groups onto the pyrazole or pyrimidine rings.
Scientific Research Applications
2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Potential use as a probe in biochemical assays due to its ability to interact with specific biomolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with molecular targets or unique material properties.
Properties
Molecular Formula |
C19H18F2N8 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine |
InChI |
InChI=1S/C19H18F2N8/c1-27-9-12(7-22-27)15-6-17(13-8-23-28(2)10-13)29(26-15)19-24-14(11-3-4-11)5-16(25-19)18(20)21/h5-11,18H,3-4H2,1-2H3 |
InChI Key |
VEIRPCIOFPAEGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)F)C4CC4)C5=CN(N=C5)C |
Origin of Product |
United States |
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